molecular formula C18H18O4 B13965110 2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid CAS No. 7509-70-8

2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid

Cat. No.: B13965110
CAS No.: 7509-70-8
M. Wt: 298.3 g/mol
InChI Key: NDTRKGDWUFFEHG-UHFFFAOYSA-N
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Description

2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid is an organic compound with a complex structure It is characterized by the presence of carboxylic acid groups and ethyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of ethylbenzene derivatives, followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Carboxy-6-methylphenyl)-3-methylbenzoic acid
  • 2-(2-Carboxy-6-propylphenyl)-3-propylbenzoic acid

Uniqueness

2-(2-Carboxy-6-ethylphenyl)-3-ethylbenzoic acid is unique due to its specific ethyl substituents and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

7509-70-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-(2-carboxy-6-ethylphenyl)-3-ethylbenzoic acid

InChI

InChI=1S/C18H18O4/c1-3-11-7-5-9-13(17(19)20)15(11)16-12(4-2)8-6-10-14(16)18(21)22/h5-10H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

NDTRKGDWUFFEHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)CC

Origin of Product

United States

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